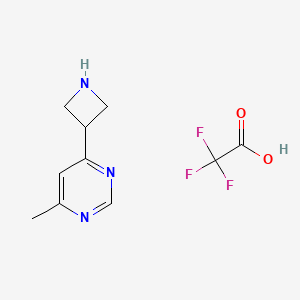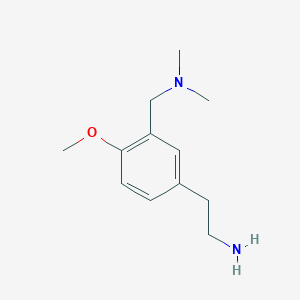
(R)-3-(3-Bromo-4-methoxyphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-(3-bromo-4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a brominated aromatic ring and a tert-butoxycarbonyl-protected amino group, makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(3-bromo-4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Bromination: The starting material, 4-methoxyphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of Propanoic Acid: The protected amino compound is then reacted with an appropriate reagent to introduce the propanoic acid moiety, often through a Grignard reaction or other carboxylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
化学反応の分析
Types of Reactions
(3R)-3-(3-bromo-4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: 3-(3-hydroxy-4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.
Reduction: 3-(4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.
Substitution: 3-(3-azido-4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.
科学的研究の応用
(3R)-3-(3-bromo-4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the development of novel materials and as a reagent in various industrial chemical processes.
作用機序
The mechanism of action of (3R)-3-(3-bromo-4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The brominated aromatic ring and the protected amino group can influence the compound’s binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, (3R)-3-(3-bromo-4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid stands out due to its unique combination of a brominated aromatic ring and a tert-butoxycarbonyl-protected amino group. This structure provides distinct reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic and medicinal chemistry.
特性
分子式 |
C15H20BrNO5 |
|---|---|
分子量 |
374.23 g/mol |
IUPAC名 |
(3R)-3-(3-bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(20)17-11(8-13(18)19)9-5-6-12(21-4)10(16)7-9/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChIキー |
BMMDDTRCARZTJO-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)OC)Br |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


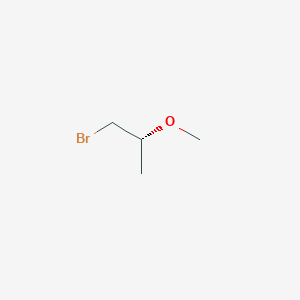

![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487964.png)
![ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487968.png)
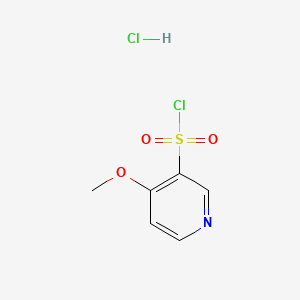
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride](/img/structure/B13487972.png)
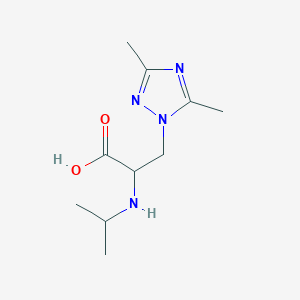
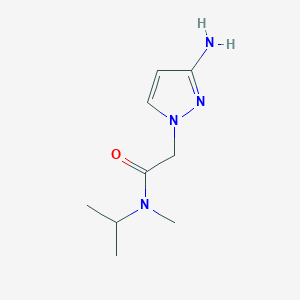
![Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate](/img/structure/B13487983.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine](/img/structure/B13487986.png)

![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B13488004.png)
